(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid
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Overview
Description
(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoroacetamido group attached to a hydroxypropanoic acid backbone. The trifluoroacetamido group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetyl ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-oxo-2-(trifluoroacetamido)propanoic acid.
Reduction: 3-hydroxy-2-(trifluoroacetamido)propylamine.
Substitution: Various esters or ethers depending on the substituent.
Scientific Research Applications
(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroacetamido group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
3-hydroxy-2-(acetamido)propanoic acid: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
3-hydroxy-2-(chloroacetamido)propanoic acid: Contains a chloro group instead of trifluoro, leading to variations in biological activity and chemical stability.
Uniqueness: The presence of the trifluoroacetamido group in (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and stronger interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZSUGIBHJBDRX-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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